molecular formula C22H18BrNOS B377249 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine CAS No. 305377-71-3

4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B377249
CAS No.: 305377-71-3
M. Wt: 424.4g/mol
InChI Key: ZREMFCJVCQHTIG-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the benzothiazepine class. These compounds are known for their diverse biological activities, including potential therapeutic applications. The structure of this compound features a benzothiazepine core with a bromophenyl and a methoxyphenyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves the following steps:

  • Formation of the Benzothiazepine Core: : This can be achieved through a cyclization reaction involving an ortho-aminothiophenol and a suitable α,β-unsaturated carbonyl compound. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF).

  • Introduction of Substituents: : The bromophenyl and methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions. For instance, bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the bromophenyl group, converting it to a phenyl group. Typical reducing agents include palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. This can be achieved using nucleophilic substitution reactions with reagents like sodium azide or thiourea.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Pd/C with hydrogen gas.

    Substitution: Sodium azide, thiourea.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for cardiovascular diseases and central nervous system disorders.

    Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

    Pathways Involved: The exact pathways depend on the specific biological activity being studied. For instance, in antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Fluorophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine: Similar structure but with a fluorine atom instead of bromine.

    4-(4-Methylphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 4-(4-Bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine may confer unique properties, such as increased lipophilicity and potential for halogen bonding, which can enhance its biological activity and specificity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(4-bromophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNOS/c1-25-18-12-8-16(9-13-18)22-14-20(15-6-10-17(23)11-7-15)24-19-4-2-3-5-21(19)26-22/h2-13,22H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREMFCJVCQHTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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